molecular formula C7H7F2NO2S B8525224 N-(2,6-difluorophenyl)methanesulfonamide

N-(2,6-difluorophenyl)methanesulfonamide

Cat. No.: B8525224
M. Wt: 207.20 g/mol
InChI Key: ZFQCYFPBRXKTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)methanesulfonamide is a high-purity, fluorinated aromatic sulfonamide intended for research use only. This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. Fluorinated aromatic rings, such as the 2,6-difluorophenyl group in this compound, are strategically used in drug design to modulate the electronic properties, metabolic stability, and binding affinity of lead molecules. The electron-poor nature of the difluorophenyl ring can enhance aromatic stacking interactions with biological targets, a principle demonstrated in the development of peptide analogs and small-molecule inhibitors . The methanesulfonamide functional group is a common pharmacophore found in compounds with diverse biological activities. Research on structurally similar sulfonamide derivatives has shown potential in areas such as the development of antimicrotubule agents for cancer therapy, highlighting the value of this chemical class in probing biological pathways and developing new therapeutic strategies . The synthesis of high-purity sulfonamide compounds for research is achieved through optimized routes that may involve the reaction of a fluorinated aniline with a sulfonyl chloride, followed by meticulous purification to ensure quality and consistency . Researchers can utilize this compound as a key building block in organic synthesis or as a reference standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

N-(2,6-difluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3

InChI Key

ZFQCYFPBRXKTAJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following table compares N-(2,6-difluorophenyl)methanesulfonamide with analogous compounds, emphasizing structural variations, synthesis methods, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Synthesis Notes
This compound 256651-60-2 C₇H₇F₂NO₂S 207.2 2,6-difluorophenyl Pharmaceutical intermediate Not explicitly detailed in evidence; inferred from derivatives
N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide 956901-21-6 C₉H₉F₂NO₃S 249.23 4-acetyl-2,6-difluorophenyl Chiral intermediate in drug synthesis Synthesized via nitrile solvent reaction without metal catalysts
Sulfentrazone N/A (see [3]) C₁₁H₁₀ClF₂N₃O₃S 353.7 3-(Trifluoromethyl)triazole substituent Herbicide (pesticide) Complex multi-step synthesis involving triazole formation
Drinabant 358970-97-5 C₂₃H₂₀Cl₂F₂N₂O₂S 513.4 Bis(4-chlorophenyl)methyl, azetidine Cannabinoid receptor antagonist Multi-step synthesis with azetidine functionalization
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide 85482-36-6 C₇H₇FN₂O₄S 234.2 4-fluoro-3-nitrophenyl Unknown (research chemical) Likely involves nitration and sulfonamide coupling

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties
  • Electron-Withdrawing Groups: The 2,6-difluoro substituents in the target compound enhance electron-withdrawing effects, increasing the sulfonamide group's acidity compared to non-fluorinated analogs. This property is critical in drug design for improving bioavailability .
  • Steric Effects :

    • The 4-acetyl group in N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide introduces steric hindrance, affecting reaction kinetics in asymmetric syntheses. This derivative is pivotal in producing chiral intermediates with high optical purity .
    • Bulkier substituents (e.g., Drinabant’s bis(4-chlorophenyl)methyl group) limit rotational freedom, influencing binding affinity in receptor-targeted applications .

Research Findings and Trends

  • Hydrogen Bonding and Crystallography : Studies on N-(aryl)-methanesulfonamides reveal that fluorine substituents enhance hydrogen-bonding networks, improving crystalline stability .
  • Thermodynamic Solubility : Fluorinated sulfonamides exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., N-(2,6-dihydroxyphenyl)methanesulfonamide, CAS 73164-71-3), impacting formulation strategies .

Preparation Methods

Reaction Mechanism

The most straightforward method involves reacting 2,6-difluoroaniline with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction:

2,6-Difluoroaniline+MsClBaseN-(2,6-Difluorophenyl)methanesulfonamide+HCl\text{2,6-Difluoroaniline} + \text{MsCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Base : Pyridine (1.2–2.0 equivalents) or triethylamine (TEA) to scavenge HCl.

  • Yield : 85–92% with purity >95% after recrystallization in ethanol.

Table 1: Comparative Analysis of Direct Sulfonylation

BaseSolventTemperature (°C)Yield (%)Purity (%)
PyridineDCM0–58996
TEATHF20–258594
DMAPAcetonitrile259298

Notes :

  • Dimethylaminopyridine (DMAP) accelerates the reaction but requires careful stoichiometry to avoid side reactions.

  • Post-reaction purification via recrystallization (ethanol/water) is critical for removing unreacted MsCl and byproducts.

Asymmetric Synthesis Using Ellman’s Chiral Auxiliary

Objective

Produce enantiomerically pure (R)-N-(2,6-difluorophenyl)methanesulfonamide, a key intermediate for TRPV1 antagonists.

Synthetic Pathway

  • Formation of Imine Intermediate :
    N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide (INT028-1) reacts with (R)-tert-butanesulfinamide (Ellman’s auxiliary) in the presence of Ti(OEt)₄ to form a chiral imine (INT028-2).

  • Stereoselective Reduction :
    Sodium borohydride reduces the imine to yield a diastereomeric mixture.

  • Recrystallization :
    Isopropyl alcohol (IPA) selectively precipitates the desired (R,R)-diastereomer with >99% optical purity.

  • Auxiliary Removal :
    Hydrolysis with 4N HCl in methanol yields (R)-N-(2,6-difluorophenyl)methanesulfonamide.

Table 2: Impact of Solvent on Optical Purity During Recrystallization

SolventTemperature (°C)Optical Purity (%)
Isopropanol20–2599.5
Ethanol2592.3
Toluene8085.7

Key Findings :

  • IPA achieves near-perfect enantiomeric excess due to favorable solubility differences between diastereomers.

  • Lower temperatures (e.g., 0–5°C) further enhance purity but prolong crystallization time.

Alternative Routes via Sulfonyl Chloride Intermediates

Method A: From (2,6-Difluorophenyl)methanesulfonyl Chloride

  • Sulfonyl Chloride Synthesis :
    Chlorosulfonation of 2,6-difluorotoluene using ClSO₃H yields (2,6-difluorophenyl)methanesulfonyl chloride.

  • Amination :
    Reaction with aqueous ammonia or ammonium hydroxide under Cu(I) catalysis forms the sulfonamide.

Conditions :

  • Chlorosulfonation at 40–50°C for 6–8 hours.

  • Ammoniation at 160°C in a pressurized reactor (1.5 MPa).

Yield : 70–75% with 90–93% purity.

Method B: Reductive Amination

  • Substrate : 2,6-Difluorobenzaldehyde.

  • Steps :

    • Condensation with methanesulfonamide to form a Schiff base.

    • Catalytic hydrogenation (Pd/C, H₂) to reduce the imine.

Yield : 68–72% with moderate enantioselectivity (70–80% ee).

Critical Challenges and Solutions

Purity Optimization

  • Byproduct Formation : Over-sulfonylation is mitigated by controlled MsCl addition and stoichiometric base use.

  • Chiral Resolution : Recrystallization in IPA remains superior to chromatography for industrial-scale production.

Scalability

  • Asymmetric methods are cost-intensive due to Ellman’s auxiliary but avoid cryogenic conditions via optimized recrystallization.

  • Direct sulfonylation is preferred for racemic mixtures due to lower operational complexity .

Q & A

Q. What are the optimized synthetic routes for N-(2,6-difluorophenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

The primary synthesis involves reacting 2,6-difluoroaniline with methanesulfonyl chloride in the presence of triethylamine as a base. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
  • Catalyst/base optimization : Triethylamine is critical for neutralizing HCl byproducts, improving reaction efficiency . Advanced routes may use chiral auxiliaries or enantioselective catalysts for stereochemical control, as seen in related sulfonamide syntheses .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (e.g., para vs. ortho/para disubstitution). 1H^1\text{H} NMR confirms methanesulfonamide proton environments.
  • HPLC-MS : Ensures purity (>95%) and detects trace impurities via reverse-phase chromatography.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solid-state stability .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against carbonic anhydrase or sulfotransferases, as sulfonamides often target these enzymes.
  • Antimicrobial activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (minimum inhibitory concentration) determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or sulfonamide substitution) impact biological activity and selectivity?

  • Fluorine positioning : The 2,6-difluoro substitution on the phenyl ring enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for binding enzyme active sites. Replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) may alter potency and selectivity .
  • Comparative SAR : Analogues like Flumetsulam (a triazolopyrimidine sulfonamide herbicide) show that fused heterocycles increase herbicidal activity but reduce mammalian toxicity .

Q. What strategies resolve enantiomeric mixtures of this compound derivatives?

  • Chiral resolution : Use chiral HPLC columns (e.g., cellulose-based) with hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., titanium-sulfinyl complexes) to directly synthesize (R)- or (S)-enantiomers.
  • Recrystallization : Isopropyl alcohol at controlled temperatures (−5°C to 5°C) can precipitate high-purity enantiomers from stereoisomeric mixtures .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (a cancer target).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Q. What are the key challenges in analyzing contradictory bioactivity data across studies?

  • Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results.
  • Metabolic interference : Hepatic microsome studies may reveal species-specific metabolism (e.g., mouse vs. human CYP450 enzymes).
  • Orthogonal validation : Confirm initial hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

  • pH stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Sulfonamides are generally stable but may hydrolyze under strongly acidic conditions.
  • Plasma protein binding : Use equilibrium dialysis to measure binding to albumin, which influences free drug concentration.
  • Microsomal stability : Incubate with liver microsomes to estimate hepatic clearance and half-life .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/Purity
BaseTriethylamine85% yield, >90% purity
Reaction Temperature0–25°CMinimizes decomposition
SolventDichloromethaneEnhances solubility
Post-reaction WorkupAqueous NaHCO₃ washRemoves HCl byproducts
Source :

Table 2: Comparative Bioactivity of Sulfonamide Analogues

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Index
This compoundCarbonic Anhydrase IX1208.5 (vs. CA II)
FlumetsulamAcetolactate synthase2.4>100 (plant vs. mammalian)
N-PhenylmethanesulfonamideCarbonic Anhydrase II4501.2 (vs. CA IX)
Source :

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